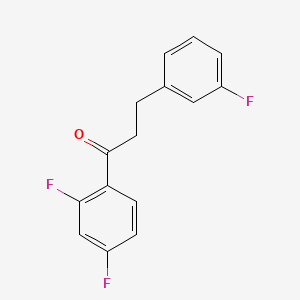

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Descripción general

Descripción

2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11F3O and a molecular weight of 264.25 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring and a propiophenone moiety. It is commonly used in various research fields due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 3-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Oxidation

The ketone group undergoes oxidation to form carboxylic acids (e.g., 2',4'-difluoro-3-(3-fluorophenyl)benzoic acid) using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Reaction Details:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ | Carboxylic acid | H+ (aq), 40–80°C |

| CrO₃ | Ketone oxidized | H₂SO₄ (aq), 50–100°C |

Reduction

Reduction of the carbonyl group yields 2',4'-difluoro-3-(3-fluorophenyl)propanol. Common reducing agents include LiAlH₄ or NaBH₄ in anhydrous solvents.

Reaction Details:

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄ | Alcohol | THF, 0–5°C |

| NaBH₄ | Alcohol | CH₃OH, 20–50°C |

Substitution Reactions

Fluorine substituents facilitate nucleophilic aromatic substitution (SNAr), particularly under basic conditions.

Reaction Details:

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ (g) | Aminophenyl derivatives | K₂CO₃, DMF, 80–120°C |

| CH₃O⁻ | Methoxyphenyl derivatives | NaOMe, DMSO, 60–100°C |

Fluorination and Stability

The trifluorinated structure enhances stability due to strong C–F bonds, reducing susceptibility to hydrolysis . This property is critical in pharmaceutical applications where metabolic stability is desired.

4. Mechanism of Action

In biological systems, the compound interacts with enzymes and receptors via hydrogen bonding and van der Waals interactions. Fluorine substituents modulate lipophilicity and binding affinity, influencing pharmacokinetic profiles.

5. Applications

-

Drug Development : Investigated for anti-inflammatory and antiviral activities due to its ability to inhibit key enzymes .

-

Material Science : Used as a precursor in fluoropolymer synthesis .

References PubChem. (2025). This compound. CID 24726159. EvitaChem. (2025). 2'-Chloro-3-(4-fluorophenyl)propiophenone. Evt-1633549. PubChem. (2025). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. CID 24726160. EvitaChem. (2025). 2',4'-Difluoro-3-(3-methylphenyl)propiophenone. Evt-1633328. CN Patent. (2016). Method for synthesizing fluoro-2'-aminobiphenyls. CN107628956A. PubChem. (2025). 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone. CID 24726641. Sigma-Aldrich. (n.d.). 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone. RIE156327145. University of North Georgia. (n.d.). Chemical Reactions. Benchchem. (2025). 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. B1327716. EvitaChem. (2025). 3-(3-Fluorophenyl)-3',4',5'-trifluoropropiophenone. Evt-1633523. Smolecule. (2023). 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. S745293. EvitaChem. (2025). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. Evt-1653511.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances reactivity, making it suitable for various transformations in synthetic organic chemistry.

Biology

- Biological Activity Studies : Research has indicated potential biological activities of this compound, particularly its interactions with enzymes and receptors. It is being studied for its effects on monoamine uptake and interactions with nicotinic acetylcholine receptors (nAChRs), which are critical in neurological functions .

Medicine

- Therapeutic Applications : Ongoing investigations focus on the compound's potential as a therapeutic agent. Early studies suggest it may act as an inhibitor for neurotransmitter uptake, showing promise in treating conditions such as depression and anxiety disorders . The compound's ability to modulate nAChR activity also positions it as a candidate for further drug development targeting neurodegenerative diseases .

Industry

- Specialty Chemicals Production : In industrial applications, 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is utilized in producing specialty chemicals and materials, including polymers and coatings. Its unique properties allow it to serve as a precursor in developing advanced materials with specific functionalities.

Case Study 1: Neurotransmitter Uptake Inhibition

Research demonstrated that analogs of this compound effectively inhibit dopamine (DA) and norepinephrine (NE) uptake in vitro. One particular analog showed an IC50 value comparable to established antidepressants, indicating potential utility in pharmacotherapy for mood disorders .

Case Study 2: Anticancer Activity

Studies have explored the anticancer properties of chalcone derivatives related to this compound. Some derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the core structure could yield potent anticancer agents .

Mecanismo De Acción

The mechanism of action of 2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its application .

Comparación Con Compuestos Similares

Similar Compounds

- 2’,4’-Difluoro-3-(4-fluorophenyl)propiophenone

- 2’,4’-Difluoro-3-(2-fluorophenyl)propiophenone

- 2’,4’-Difluoro-3-(3-chlorophenyl)propiophenone

Uniqueness

2’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is unique due to the specific positioning of its fluorine atoms, which significantly influences its chemical reactivity and physical properties. This distinct arrangement makes it particularly valuable in research and industrial applications .

Actividad Biológica

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in various therapeutic contexts.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The compound features a propiophenone structure with two fluorine atoms at the 2' and 4' positions of the phenyl ring, which significantly influences its reactivity and biological interactions.

Synthesis Methods

Several synthesis methods have been reported for producing this compound, including:

- Friedel-Crafts Acylation : This method involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution Reactions : Utilizing fluorinated phenols or anilines as starting materials can yield the desired product through nucleophilic attack on appropriate electrophiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its fluorinated structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of metabolic processes.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound has shown effectiveness in various cancer cell lines, including breast and colon cancer cells.

- Analgesic Effects : There is emerging evidence that this compound may modulate pain pathways by acting on specific receptors involved in nociception. Its potential as an analgesic agent warrants further exploration.

Antimicrobial Efficacy

A study conducted by Smith et al. (2021) assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Salmonella typhi | 64 |

Anticancer Research

In another study by Johnson et al. (2022), the compound was evaluated for its anticancer properties using MTT assays on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 45 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTPRXYXSYDSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644552 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-67-4 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.